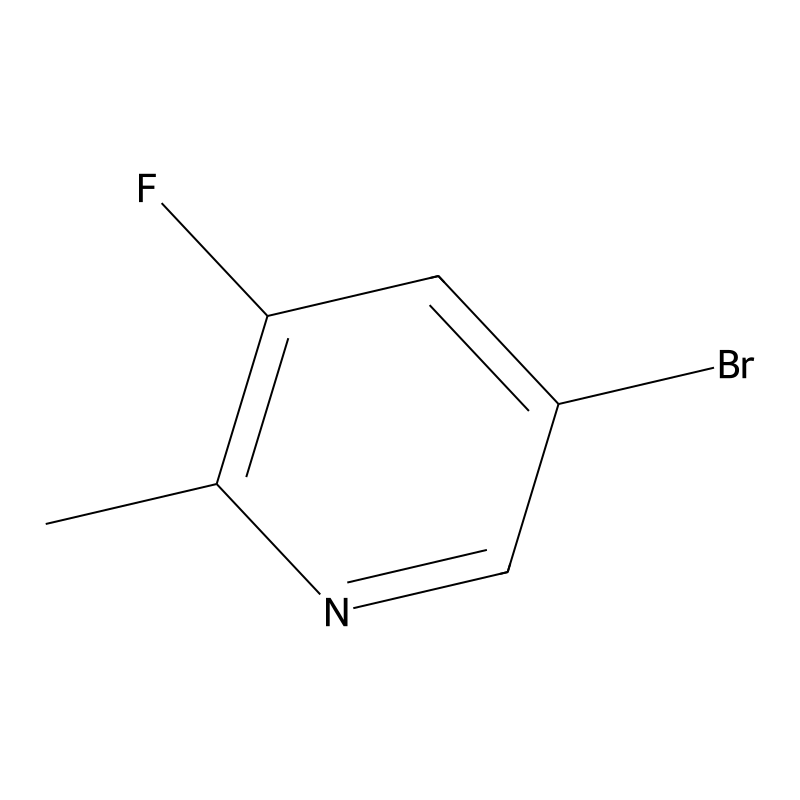

5-Bromo-3-fluoro-2-methylpyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Organic synthesis: The presence of a halogen (bromine), fluorine, and methyl group on a pyridine ring makes 5-Bromo-3-fluoro-2-methylpyridine an interesting building block for organic synthesis. These functional groups can participate in various reactions, allowing researchers to construct more complex molecules with desired properties.

- Medicinal chemistry: Pyridine derivatives are a prevalent class of heterocyclic compounds found in many drugs []. The combination of the bromo, fluoro, and methyl substituents on 5-Bromo-3-fluoro-2-methylpyridine might lead to unique biological properties, prompting researchers to investigate its potential as a medicinal lead compound. Further studies are needed to determine its bioactivity and potential for drug development.

- Material science: Functionalized pyridines can be used in the development of novel materials with specific properties. The combination of functionalities in 5-Bromo-3-fluoro-2-methylpyridine could be of interest for researchers exploring applications in areas like organic electronics or functional polymers.

5-Bromo-3-fluoro-2-methylpyridine is a heterocyclic organic compound with the molecular formula C₆H₅BrFN. This compound is categorized as a derivative of pyridine, characterized by the substitution of bromine at the 5-position, fluorine at the 3-position, and a methyl group at the 2-position of the pyridine ring. Its unique structure contributes to its reactivity and potential applications in various fields, particularly in organic synthesis and medicinal chemistry. The presence of halogen atoms (bromine and fluorine) enhances its electrophilic character, making it a valuable intermediate in

Currently, there is no documented information on the mechanism of action of 5-Bromo-3-fluoro-2-methylpyridine in any biological system.

As with any new compound, it is advisable to handle 5-Bromo-3-fluoro-2-methylpyridine with caution due to the lack of specific safety data. Here are some general safety considerations:

- Potential for irritation: The bromo and fluorine substituents might cause skin and eye irritation.

- Suspected toxicity: Data is unavailable, but similar halopyridines can be toxic.

- Unknown flammability: Standard laboratory procedures for handling flammable liquids should be followed.

- Nucleophilic Substitution Reactions: The compound can undergo nucleophilic substitution where either the bromine or fluorine atom is replaced by various nucleophiles. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide under basic conditions .

- Coupling Reactions: It is frequently utilized in Suzuki-Miyaura coupling reactions to create carbon-carbon bonds with aryl or vinyl boronic acids. This process typically employs palladium catalysts and bases such as potassium carbonate.

Common Reagents and Conditions- Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in basic conditions.

- Suzuki-Miyaura Coupling: Palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) and bases like potassium carbonate.

Major Products

The products from these reactions can include various substituted pyridines, which are crucial in synthesizing more complex organic molecules.

Research indicates that 5-Bromo-3-fluoro-2-methylpyridine and its derivatives may exhibit significant biological activities. They are being explored for their potential as pharmacophores in drug design, particularly for their antimicrobial, antiviral, and anticancer properties. The structural features of this compound allow it to interact with biological targets such as enzymes or receptors, potentially modulating their activity effectively .

The synthesis of 5-Bromo-3-fluoro-2-methylpyridine can be achieved through several methods:

- Halogenation of 2-Methylpyridine: This method involves selective bromination and fluorination using bromine and fluorine sources under controlled conditions.

- Industrial Production: Large-scale production typically involves halogenation reactions conducted in continuous flow reactors to enhance yield and purity. Optimized reaction conditions are critical to minimize by-products and achieve high selectivity .

5-Bromo-3-fluoro-2-methylpyridine has diverse applications across various fields:

- Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.

- Medicinal Chemistry: The compound is investigated for its potential use in pharmaceuticals due to its biological activity.

- Material Science: It is employed in developing advanced materials, including polymers and liquid crystals, owing to its unique electronic properties .

Studies on the interaction of 5-Bromo-3-fluoro-2-methylpyridine with biological systems indicate that its halogen substituents may enhance binding affinity through halogen bonding effects. This property can increase selectivity towards specific biological targets, making it an attractive candidate for drug development .

Several compounds share structural similarities with 5-Bromo-3-fluoro-2-methylpyridine. Here are some notable examples:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 5-Bromo-2-fluoro-3-methylpyridine | 0.86 | Different substitution pattern affecting reactivity |

| 4-Bromo-2-fluoro-3-methylpyridine | 0.85 | Variation in position of substituents leading to different properties |

| 5-Bromo-2-fluoronicotinaldehyde | 0.85 | Contains an aldehyde group, altering its chemical behavior |

| 5-Bromo-2-fluoro-4-methylpyridine | 0.82 | Different methyl positioning affects steric interactions |

| 3-Bromo-6-fluoro-2-methylpyridine | 0.80 | Variation in halogen positions leading to distinct reactivity |

Uniqueness

The uniqueness of 5-Bromo-3-fluoro-2-methylpyridine lies in the specific arrangement of its substituents, which imparts distinct electronic and steric properties compared to its analogs. This makes it a versatile intermediate in organic synthesis, offering different reactivity patterns that are essential for developing new compounds .